Chlorobis(ethylene)iridium(I) Dimer

Description

Significance of Low-Valent Iridium Complexes in Catalysis and Synthesis

Low-valent iridium complexes, such as Chlorobis(ethylene)iridium(I) dimer, are of paramount importance in the fields of catalysis and chemical synthesis. Iridium, a member of the platinum group metals, exhibits a remarkable versatility in its oxidation states, which allows it to participate in a diverse range of catalytic cycles. mgesjournals.com Low-valent iridium complexes are particularly effective catalysts for a variety of organic transformations, including hydrogenation, isomerization, and C-H bond activation. acs.orgcore.ac.uk These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and advanced materials. chemimpex.com

The catalytic prowess of these complexes stems from their ability to readily undergo oxidative addition and reductive elimination, key steps in many catalytic processes. For instance, low-valent iridium hydrides can act as alternatives to traditional Lewis acid and base catalysts, enabling reactions under neutral conditions and minimizing salt formation. acs.orgsigmaaldrich.com The ethylene (B1197577) ligands in this compound are labile and can be easily displaced by other ligands, making it a versatile starting material for generating a wide range of catalytically active species. wikipedia.org This adaptability allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high selectivity and efficiency in specific reactions.

Historical Context and Evolution of Research on this compound

The study of iridium olefin complexes dates back to the mid-20th century. An early and significant related compound, [Ir(cod)(μ-Cl)]₂ (where cod is 1,5-cyclooctadiene), was first reported in 1966 and has since become a common precursor in organoiridium chemistry. nih.gov The synthesis of a similar cyclooctene-ligated dimer, [Ir(C₈H₁₄)₂(μ-Cl)]₂, was reported a few years later. nih.gov These foundational studies paved the way for the development and understanding of related olefin complexes, including the ethylene analogue.

The synthesis of this compound itself was a logical progression from this earlier work. It was found that the mononuclear complex, IrCl(C₂H₄)₄, is unstable and readily releases ethylene to form the more stable dimeric structure, [Ir(C₂H₄)₂]₂. nih.gov This dimerization is a common feature in the chemistry of such iridium complexes. Over the years, research has evolved from basic synthesis and characterization to exploring the intricate reactivity and catalytic applications of this dimer. Its use as a precursor for generating highly active catalysts for a multitude of organic transformations has become a central theme in contemporary organometallic research.

Fundamental Coordination Chemistry of [IrCl(C₂H₄)₂]₂ and Analogous Systems

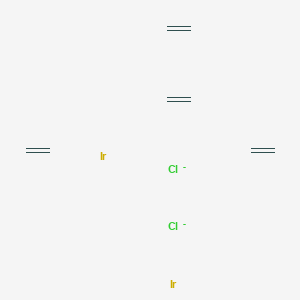

The coordination chemistry of this compound is centered around the iridium(I) metal center, which typically adopts a square planar or trigonal bipyramidal geometry. nih.govpressbooks.pub In the dimeric structure, two iridium atoms are bridged by two chloride ligands. Each iridium atom is also coordinated to two ethylene ligands. The ethylene molecules act as two-electron donors, binding to the iridium center through their π-orbitals.

A key aspect of the coordination chemistry of this complex is the lability of the ethylene ligands. They can be readily displaced by other ligands, such as phosphines, amines, or other olefins. wikipedia.orgresearchgate.net This ligand exchange is a fundamental reaction that allows for the synthesis of a vast library of iridium complexes with tailored properties. For example, reaction with triphenylphosphine (B44618) (PPh₃) leads to the formation of IrCl(PPh₃)₃. wikipedia.org

The coordination number of the iridium center can vary depending on the nature of the incoming ligands and the reaction conditions. youtube.com The formation of coordination compounds involves the interaction between a central metal ion (a Lewis acid) and one or more ligands (Lewis bases). pressbooks.pub The spatial arrangement of these ligands around the metal center gives rise to different isomers with distinct chemical and physical properties. libretexts.org Understanding the principles of coordination chemistry is therefore essential for predicting and controlling the reactivity of this compound and its derivatives.

Properties

IUPAC Name |

ethene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGDBTYHWLDKQG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39722-81-1 | |

| Record name | Chlorobis(ethylene)iridium(I) Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Chlorobis Ethylene Iridium I Dimer

Established Synthetic Pathways for [IrCl(C₂H₄)₂]₂

The traditional synthesis of chlorobis(ethylene)iridium(I) dimer involves the reaction of a suitable iridium precursor with ethylene (B1197577) gas. A common method is the reaction of hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O) with ethylene in an alcohol solvent. wikipedia.org In this process, the iridium(III) center is reduced to iridium(I), and the ethylene molecules coordinate to the metal.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To illustrate the impact of reaction conditions, consider the following hypothetical optimization table based on common experimental findings:

| Entry | Solvent | Temperature (°C) | Ethylene Pressure (atm) | Time (h) | Yield (%) |

| 1 | Ethanol (B145695) | 50 | 1 | 24 | 65 |

| 2 | 2-Propanol | 50 | 1 | 24 | 75 |

| 3 | 2-Propanol | 70 | 1 | 18 | 85 |

| 4 | 2-Propanol | 70 | 5 | 12 | 92 |

This table is for illustrative purposes and does not represent actual experimental data.

The data suggests that higher temperatures and ethylene pressures can lead to increased yields and shorter reaction times. The choice of alcohol also plays a crucial role, with 2-propanol appearing to be a more effective solvent than ethanol in this hypothetical scenario.

Comparative Analysis of Different Iridium Precursors in [IrCl(C₂H₄)₂]₂ Synthesis

Various iridium salts can serve as precursors for the synthesis of [IrCl(C₂H₄)₂]₂. The most common precursor is hydrated iridium trichloride (IrCl₃·xH₂O). Other precursors include ammonium (B1175870) hexachloroiridate((NH₄)₂[IrCl₆]) and sodium hexachloroiridate (Na₂[IrCl₆]). wikipedia.org The choice of precursor can affect the reaction conditions required and the purity of the final product.

A comparative analysis of common iridium precursors is presented below:

| Iridium Precursor | Advantages | Disadvantages |

| Hydrated Iridium Trichloride (IrCl₃·xH₂O) | Readily available, relatively inexpensive. | Water content can be variable, potentially affecting stoichiometry. |

| Ammonium Hexachloroiridate ((NH₄)₂[IrCl₆]) | Well-defined stoichiometry. | Can introduce ammonium byproducts. |

| Sodium Hexachloroiridate (Na₂[IrCl₆]) | Good solubility in polar solvents. | May require anhydrous conditions for optimal results. wikipedia.org |

The selection of the most suitable precursor often involves a trade-off between cost, availability, and the specific requirements of the synthesis in terms of purity and reaction efficiency.

Innovative Synthetic Approaches to this compound and Related Dimers

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of [IrCl(C₂H₄)₂]₂ and related olefin complexes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions. dergipark.org.trresearchgate.netindexacademicdocs.org In the context of [IrCl(C₂H₄)₂]₂ synthesis, microwave irradiation can significantly reduce reaction times and potentially improve yields. The rapid and uniform heating provided by microwaves can enhance the rate of the reduction and ligand exchange steps. dergipark.org.tr This method offers a more energy-efficient alternative to conventional heating. dergipark.org.tr

Novel Ligand Precursors and Their Influence on Dimer Formation

While ethylene is the direct precursor for the ethylene ligands in [IrCl(C₂H₄)₂]₂, research into other olefin precursors can provide insights into the formation of related iridium dimers. For example, the use of cyclooctene (B146475) to form the analogous chlorobis(cyclooctene)iridium dimer, [IrCl(coe)₂]₂, is well-established. wikipedia.org The lability of the cyclooctene ligands in this dimer makes it an excellent starting material for the synthesis of other iridium complexes through ligand substitution reactions. wikipedia.org The study of different olefin precursors helps in understanding the factors that govern the stability and reactivity of the resulting iridium dimers.

Derivatization Strategies from [IrCl(C₂H₄)₂]₂ as a Synthetic Hub

This compound is a versatile starting material for the synthesis of a wide range of iridium(I) and iridium(III) complexes. The ethylene ligands are relatively labile and can be readily displaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and cyclopentadienyl (B1206354) anions.

A common derivatization reaction is the substitution of the ethylene ligands with phosphine (B1218219) ligands. For example, the reaction of [IrCl(C₂H₄)₂]₂ with triphenylphosphine (B44618) (PPh₃) can lead to the formation of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], after subsequent reaction with carbon monoxide.

Another important application is the synthesis of half-sandwich iridium complexes. The reaction of [IrCl(C₂H₄)₂]₂ with a cyclopentadienyl source, such as sodium cyclopentadienide (B1229720) (NaCp), followed by the addition of another ligand, can yield complexes of the type [Cp*Ir(L)Cl]. nih.gov These complexes are of significant interest in catalysis and medicinal chemistry. nih.gov

The ability to easily replace the ethylene ligands makes [IrCl(C₂H₄)₂]₂ a central hub for the exploration of iridium chemistry, enabling the synthesis of a diverse array of complexes with tailored electronic and steric properties.

Ligand Exchange Reactions Utilizing the Labile Ethylene Ligands

The ethylene ligands in this compound are weakly coordinated to the iridium center, rendering them susceptible to substitution by stronger donor ligands. This process of ligand exchange is a fundamental strategy for synthesizing a broad spectrum of iridium(I) compounds. The reaction is typically driven by the thermodynamic stability of the resulting complex formed with the incoming ligand.

A prominent example of this reactivity is the synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. This transformation is achieved by reacting the ethylene dimer with 1,5-cyclooctadiene (B75094) (cod). The bidentate cyclooctadiene ligand readily displaces the four ethylene molecules, yielding the highly stable and widely used [Ir(cod)Cl]₂ precursor. The volatile ethylene gas produced during the reaction conveniently shifts the equilibrium towards the product side.

Beyond dienes, various other molecules can serve as incoming ligands. For instance, the introduction of carbon monoxide can lead to the formation of carbonyl-containing iridium species. The general principle involves the cleavage of the chloride bridges of the dimer, followed by the coordination of the new ligand. The stoichiometry and nature of the incoming ligand dictate the structure of the final product.

| Reactant | Incoming Ligand | Product |

| This compound | 1,5-Cyclooctadiene | Chloro(1,5-cyclooctadiene)iridium(I) Dimer |

| This compound | Carbon Monoxide | Dicarbonyl(chloro)iridium(I) |

Synthesis of Monomeric Iridium(I) Complexes from the Dimer Precursor

The dimeric structure of this compound can be readily cleaved to afford monomeric iridium(I) complexes. This is typically accomplished by introducing a sufficient quantity of a strongly coordinating ligand that can break the chloride bridges.

The synthesis of monomeric complexes is of particular importance for applications in homogeneous catalysis, where well-defined, single-site active species are often desired. For example, the reaction of the dimer with four equivalents of a phosphine ligand, such as triethylphosphine (B1216732) (PEt₃), results in the cleavage of the dimer and the formation of a monomeric iridium(I) complex, with the phosphine ligands coordinated to the metal center.

The reaction conditions, including the choice of solvent and the stoichiometry of the reactants, play a crucial role in determining the final product. In some instances, one or more of the original ethylene ligands may be retained in the monomeric product, leading to complexes such as [IrCl(C₂H₄)(PPh₃)₂].

| Precursor | Reagent (molar ratio) | Monomeric Product Example |

| This compound | Triethylphosphine (1:4) | [IrCl(PEt₃)₃] |

| This compound | Triphenylphosphine (1:4) | [IrCl(PPh₃)₃] |

Preparation of Higher Oxidation State Iridium Complexes via Oxidative Addition

The iridium(I) center in the this compound is electron-rich and can readily undergo oxidative addition reactions. In this process, the iridium atom is oxidized from the +1 to the +3 state, and its coordination number increases. This pathway is a key method for accessing the extensive chemistry of iridium(III).

A classic example is the oxidative addition of dihydrogen (H₂). The reaction of [Ir(C₂H₄)₂Cl]₂ with H₂ leads to the formation of iridium(III) hydrido complexes. Similarly, the addition of hydrogen halides like hydrogen chloride (HCl) yields iridium(III) hydrido-halide species. These reactions are fundamental in the context of catalysis, particularly for hydrogenation and hydroformylation reactions.

The oxidative addition of organic halides, such as methyl iodide (CH₃I), is another important transformation. This reaction results in the formation of an iridium(III) complex containing both a methyl and an iodide ligand. During these oxidative addition reactions, the ethylene ligands are typically displaced, making way for the new ligands and often other ancillary ligands present in the reaction medium.

| Iridium(I) Precursor | Oxidizing Agent | Iridium(III) Product Type |

| This compound | Dihydrogen (H₂) | Iridium(III) Hydrido Complex |

| This compound | Hydrogen Chloride (HCl) | Iridium(III) Hydrido-Halide Complex |

| This compound | Methyl Iodide (CH₃I) | Iridium(III) Alkyl-Halide Complex |

Structural Elucidation and Electronic Structure Investigations of Chlorobis Ethylene Iridium I Dimer

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods has been instrumental in elucidating the intricate structural and dynamic features of chlorobis(ethylene)iridium(I) dimer. These techniques provide a comprehensive picture of the molecule's behavior, from the fluxionality of its ethylene (B1197577) ligands to the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic processes occurring in solution. capes.gov.br For this compound, ¹H and ¹³C NMR studies, particularly at variable temperatures, offer insights into the exchange and rotational processes of the ethylene ligands.

The ethylene ligands in this compound are not static but undergo rotational motion about the iridium-olefin bond axis. This rotation is a form of fluxional behavior, a common phenomenon in organometallic complexes where ligands exhibit dynamic positional changes on the NMR timescale. capes.gov.bryoutube.com The rate of this rotation is temperature-dependent, and by analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier for this process.

In addition to intramolecular rotation, the ethylene ligands can also undergo intermolecular exchange with free ethylene or other ligands present in the solution. researchgate.net NMR techniques such as saturation transfer and 2D exchange spectroscopy (EXSY) are employed to study the kinetics and mechanisms of these exchange processes.

Studies on related iridium-olefin complexes have shown that ligand exchange can proceed through various mechanisms, including associative, dissociative, and interchange pathways. The specific mechanism is influenced by factors such as the nature of the incoming ligand, the solvent, and the steric and electronic properties of the iridium center. For instance, the exchange of ethylene in [IrCl(C₂H₄)₂]₂ with other olefins or phosphine (B1218219) ligands is a fundamental step in many catalytic applications of this complex. wikipedia.org While detailed kinetic parameters for the ethylene exchange in the title compound are not extensively documented in the primary literature, the general principles of ligand exchange at square-planar d⁸ metal centers, such as iridium(I), are well-established.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. core.ac.uknih.gov These vibrations are sensitive to the strength and nature of the chemical bonds within the molecule. In this compound, these techniques are particularly useful for probing the iridium-ethylene and iridium-chloride bonds.

The coordination of an ethylene molecule to the iridium center results in a significant change in the C=C stretching frequency (ν(C=C)) compared to that of free ethylene (typically around 1623 cm⁻¹). This shift to lower wavenumber is indicative of a decrease in the C=C bond order upon coordination, a consequence of the donation of π-electron density from the ethylene to the iridium (σ-donation) and back-donation of electron density from the iridium to the π* antibonding orbital of the ethylene (π-back-donation). The magnitude of this shift provides a qualitative measure of the strength of the iridium-ethylene bond.

Table 1: Representative Vibrational Frequencies for Coordinated Ethylene

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C=C Stretch (coordinated) | 1500 - 1550 |

| CH₂ Scissoring | ~1420 |

| CH₂ Wagging | ~1200 |

| CH₂ Twisting | ~1000 |

| CH₂ Rocking | ~800 |

Note: These are typical ranges and the exact frequencies for this compound may vary.

While a specific, publicly available crystal structure of [IrCl(C₂H₄)₂]₂ is not found, the structures of related dimeric iridium(I) chloride complexes, such as the cyclooctadiene analog, [IrCl(COD)]₂, have been determined. wikipedia.org By analogy, it is expected that this compound adopts a dimeric structure with two iridium atoms bridged by two chloride ligands. Each iridium atom is also coordinated to two ethylene ligands, resulting in a square-planar coordination geometry around each metal center, which is characteristic of d⁸ iridium(I) complexes. wikipedia.org The Ir₂Cl₂ core is typically not planar but is folded along the Cl-Cl vector. wikipedia.org

The bridging chloride ligands play a crucial role in the stability of the dimeric structure. The Ir-Cl bond lengths in the bridge are expected to be longer than those of terminal chloride ligands in mononuclear iridium complexes. The bond angles within the Ir₂Cl₂ core provide insight into the degree of puckering of the central ring.

Of particular interest is the distance between the two iridium atoms. In many dimeric complexes of this type, the Ir-Ir distance is too long to be considered a formal metal-metal bond, but weak interactions can still exist. rsc.org The presence or absence of a significant iridium-iridium interaction has implications for the electronic communication between the two metal centers.

Table 2: Expected Structural Parameters for this compound (based on analogous structures)

| Parameter | Expected Value |

|---|---|

| Ir-Cl (bridging) Bond Length | ~2.50 - 2.54 Å rsc.org |

| Ir-C (ethylene) Bond Length | ~2.10 - 2.20 Å |

| C=C (coordinated) Bond Length | ~1.37 - 1.40 Å |

| Ir-Ir Distance | > 3.5 Å rsc.org |

| Cl-Ir-Cl Angle | ~81 - 83° rsc.org |

| N-Ir-C Angle (in related complexes) | ~80 - 83° rsc.org |

Note: These values are based on data from structurally similar iridium(III) and iridium(I) dimer complexes and are provided for illustrative purposes.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Geometrical Features of Coordinated Ethylene Ligands

The coordination of ethylene to the iridium(I) center in this compound induces significant changes in the geometry of the ethylene molecule compared to its free state. These structural modifications are a direct consequence of the bonding interactions between the metal and the ligand, as described by the Dewar-Chatt-Duncanson model. This model posits a synergistic mechanism involving σ-donation from the ethylene π-orbital to an empty d-orbital on the iridium and π-back-donation from a filled iridium d-orbital into the empty π* antibonding orbital of the ethylene ligand.

This bonding mechanism results in a lengthening of the carbon-carbon bond in the coordinated ethylene ligand. The C=C bond, which is 1.337 Å in free ethylene, is expected to be longer in the complex, indicating a reduction in the bond order from a pure double bond. This is a well-documented phenomenon in olefin complexes of transition metals. For instance, in the related di-μ-chlorobis(1,5-cyclooctadiene)iridium(I) complex, coordination to iridium populates the olefinic carbons with more electron density, decreasing the C=C bond order and increasing its length semanticscholar.org. This leads to a shift to lower wavenumbers in the vibrational spectra for the C=C stretching mode semanticscholar.org.

Furthermore, the hydrogen atoms of the ethylene ligand, which are planar in the free molecule, are bent back, away from the metal center. This pyramidalization of the CH₂ groups is another key indicator of coordination and the rehybridization of the carbon atoms from sp² towards sp³.

| Parameter | Free Ethylene (C₂H₄) | Coordinated Ethylene in [IrCl(C₂H₄)₂]₂ (Expected) |

|---|---|---|

| C-C Bond Length | ~1.34 Å | > 1.34 Å |

| C-H Bond Length | ~1.09 Å | Slightly elongated |

| H-C-H Angle | ~117° | Reduced from 117° |

| Molecular Geometry | Planar | Non-planar (pyramidalized carbons) |

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, stability, and reactivity of complex organometallic compounds like this compound.

Density Functional Theory (DFT) Studies on Bonding and Stability

Studies on analogous iridium and rhodium complexes, such as di-μ-chlorobis(1,5-cyclooctadiene)iridium(I), have utilized DFT to compare the stability of different possible structures. For example, calculations showed that a D₂ structure is more stable than a D₂h structure in the vapor phase by 5-6 kcal/mol semanticscholar.org. Theoretical calculations also confirm that the metal-olefin interaction is stronger for iridium than for rhodium, which is attributed to iridium being more electropositive, leading to greater electron donation to the olefin semanticscholar.org. This stronger interaction contributes to the stability of the iridium complex. The unique structure of this compound is noted to confer enhanced reactivity compared to similar compounds, which is a factor in its utility as a catalyst precursor chemimpex.com.

| DFT Finding | Implication for this compound | Reference |

|---|---|---|

| Orbital Energy Analysis | Quantifies σ-donation and π-back-donation, confirming the Dewar-Chatt-Duncanson model. | acs.org |

| Structural Optimization | Predicts the most stable geometric isomer of the complex. | semanticscholar.org |

| Natural Bond Orbital (NBO) Analysis | Calculates charge transfer between iridium and ethylene, indicating the strength of the interaction. | semanticscholar.org |

| Vibrational Frequency Calculation | Predicts the shift in C=C stretching frequency upon coordination, which can be compared with experimental IR/Raman spectra. | semanticscholar.org |

Theoretical Prediction of Reaction Pathways and Intermediates

This compound is a precursor for numerous homogeneous catalytic reactions chemimpex.com. DFT calculations are crucial for mapping the detailed mechanisms of these reactions, including the prediction of potential energy surfaces, transition states, and reaction intermediates.

For iridium-catalyzed reactions, such as C-H activation or hydrogenation, DFT can model the entire catalytic cycle. A typical study might involve the following steps:

Ligand Dissociation/Association: Initial steps often involve the dissociation of a ligand to create a vacant coordination site.

Oxidative Addition: The iridium(I) center undergoes oxidative addition with a substrate (e.g., H₂ or a C-H bond), changing its oxidation state to iridium(III).

Migratory Insertion: An olefin or other unsaturated molecule inserts into an Ir-H or Ir-C bond. DFT calculations can determine the energy barriers for such insertion steps acs.org.

Reductive Elimination: The final product is formed by reductive elimination, regenerating the iridium(I) catalyst.

DFT studies on iridium-catalyzed C-H alkenylation, for example, have detailed the mechanism involving N-deprotonation, a reversible C-H activation step, insertion of the alkene, and subsequent elimination processes acs.org. By calculating the energy barriers for each step, researchers can identify the rate-determining step and understand how modifications to the catalyst or substrates could improve reaction efficiency acs.orgrsc.org.

| Catalytic Step | Predicted Intermediate/Transition State | Role of DFT |

|---|---|---|

| C-H Activation | Five-coordinate Ir(III) hydride complex | Calculate activation barrier; determine if the step is reversible. acs.org |

| Olefin Insertion | Ir(III) alkyl complex | Determine regioselectivity and energy profile of insertion. acs.orgacs.org |

| β-Hydride Elimination | Ir(III) hydride-alkene complex | Predict competing pathways and side reactions. acs.org |

| Reductive Elimination | Ir(I) complex with liberated product | Calculate the final energy release and catalyst regeneration. acs.org |

Electronic Correlation and Relativistic Effects in Iridium Complexes

Accurate theoretical modeling of iridium complexes requires consideration of two complex quantum mechanical phenomena: electron correlation and relativistic effects.

Electronic Correlation: Electron correlation refers to the interaction and correlated motion of electrons, a factor that is only approximated in standard DFT methods unideb.huaps.org. While DFT is termed a theory of electron correlation, the exact exchange-correlation functional remains unknown, and approximations must be used unideb.hu. For many systems, these approximations are highly effective. However, they can fail in cases of "strong correlation," such as in the process of breaking chemical bonds, which is common in catalytic cycles aps.orgyoutube.com. The development of functionals that can accurately describe both dynamic and nondynamic (strong) correlation is an ongoing area of research aps.orgyoutube.com.

Relativistic Effects: For heavy elements like iridium (Z=77), the electrons near the nucleus move at speeds that are a significant fraction of the speed of light. This necessitates a relativistic treatment of the electronic structure. Key relativistic effects include aps.org:

Direct Relativistic Effect: The relativistic increase in electron mass causes the s and p orbitals to contract and become more stable.

Indirect Relativistic Effect: The contraction of core s and p orbitals leads to more effective screening of the nuclear charge. This, in turn, causes the outer d and f orbitals to expand and become destabilized (less tightly bound) aps.org.

Reactivity and Mechanistic Investigations of Chlorobis Ethylene Iridium I Dimer

Ligand Substitution and Exchange Dynamics

The ethylene (B1197577) ligands in chlorobis(ethylene)iridium(I) dimer are labile and can be displaced by other ligands, a critical feature for its use as a catalyst precursor. This lability is analogous to that observed in similar complexes like chlorobis(cyclooctene)iridium(I) dimer, where the cyclooctene (B146475) ligands are also easily displaced. wikipedia.org The process of ligand exchange can proceed through different mechanistic pathways. youtube.com

Ligand substitution at a square-planar metal center like the iridium(I) in [Ir(C₂H₄)₂Cl]₂ can occur via two primary mechanisms: associative and dissociative pathways. youtube.com

Associative Mechanism: In this pathway, the incoming ligand (e.g., a new ethylene molecule) coordinates to the metal center before the departure of the bound ligand. This proceeds through a higher-coordinate, typically 18-electron, intermediate. For the 16-electron [Ir(C₂H₄)₂Cl]₂ monomer, this is a highly plausible, low-energy pathway.

Dissociative Mechanism: This mechanism involves the initial cleavage of a metal-ligand bond, generating a coordinatively unsaturated, lower-coordinate intermediate (a 14-electron species in this case), which is then trapped by the incoming ligand. youtube.com

Studies on analogous iridium(I) olefin complexes, such as [IrCl(CO)(C₈H₁₄)₂]₂, have shown that ethylene exchange is a very rapid process. rsc.org This suggests a low activation barrier for the exchange, consistent with an associative mechanism where the formation of the five-coordinate intermediate is not energetically prohibitive.

| Mechanism Type | Description | Intermediate | Key Characteristics |

| Associative | The incoming ligand binds to the iridium center before the original ligand detaches. | 18-electron, 5-coordinate Ir(I) species | Second-order kinetics; sensitive to the nucleophilicity of the incoming ligand. |

| Dissociative | The original ligand detaches from the iridium center first, followed by the binding of the new ligand. | 14-electron, 3-coordinate Ir(I) species | First-order kinetics; rate is primarily dependent on the strength of the Ir-ligand bond being broken. |

| Interchange | A concerted process where the new ligand enters as the old one leaves, without a discrete intermediate. youtube.com | A transition state, not a stable intermediate | Can be associative-interchange (Iₐ) or dissociative-interchange (Iₑ) depending on the degree of bond making vs. bond breaking in the transition state. |

The ease with which the ethylene ligands are replaced is governed by both steric and electronic effects, influenced by the properties of both the iridium complex and the incoming ligand. nih.gov

Steric Factors: The rate of an associative substitution reaction decreases as the steric bulk of either the ancillary ligands on the iridium or the incoming nucleophile increases. This is due to increased crowding in the five-coordinate transition state. Conversely, a dissociative pathway is less affected by the incoming ligand's size but can be accelerated by bulky ligands on the metal, which promotes ligand loss to relieve steric strain.

Electronic Factors: The electronic properties of ligands trans to the ethylene molecules have a significant impact. Strong σ-donating or π-accepting ligands can influence the strength of the iridium-ethylene bond. For instance, a ligand with a strong trans-effect will weaken the bond to the departing ethylene ligand, facilitating its substitution. In transition metal catalyzed olefin polymerization, tuning both steric and electronic effects of the ligands has been shown to enhance catalyst activity and stability. nih.gov

Oxidative Addition Reactions and Iridium(III) Species Formation

A hallmark of iridium(I) chemistry is the oxidative addition reaction, where the metal's oxidation state and coordination number increase. libretexts.org The [Ir(C₂H₄)₂Cl]₂ dimer readily undergoes oxidative addition with various small molecules, cleaving bonds like H-H and C-X (where X is a halide) to form stable octahedral iridium(III) species. dtic.milscribd.com

The activation of small, stable molecules is a cornerstone of catalysis. libretexts.org The iridium(I) center in the ethylene dimer is electron-rich enough to facilitate the cleavage of such molecules.

Activation of H₂: The oxidative addition of dihydrogen (H₂) to square-planar iridium(I) complexes is a well-established, stereoselective process that typically yields a cis-dihydride product. dtic.milscribd.com The reaction involves the cleavage of the H-H bond and the formation of two new Ir-H bonds, resulting in an Ir(III) dihydride species.

Activation of CH₃I: Similar to other iridium(I) and rhodium(I) complexes, [Ir(C₂H₄)₂Cl]₂ is expected to react with methyl iodide (CH₃I). researchgate.netnih.gov This reaction proceeds via nucleophilic attack by the electron-rich iridium center on the methyl group, cleaving the C-I bond and forming an iridium(III) complex containing both a methyl and an iodo ligand. Kinetic studies on related systems often show simple second-order kinetics for this type of reaction. researchgate.net

| Reactant | Iridium Oxidation State Change | Iridium(III) Product Type | Bonds Cleaved | Bonds Formed |

| **Dihydrogen (H₂) ** | Ir(I) → Ir(III) | Dihydrido-chloro-bis(ethylene)iridium(III) | H-H | 2 x Ir-H |

| Methyl Iodide (CH₃I) | Ir(I) → Ir(III) | Methyl-iodo-chloro-bis(ethylene)iridium(III) | C-I | Ir-C, Ir-I |

The elementary steps of oxidative addition and reductive elimination form the basis of many catalytic cycles involving iridium. libretexts.orgrsc.org A typical cycle begins with the active Ir(I) catalyst.

Oxidative Addition: The cycle is initiated by the oxidative addition of a substrate (e.g., R-X) to the Ir(I) center, forming an Ir(III) intermediate.

Ligand Substitution/Insertion: The Ir(III) species may undergo further reactions, such as ligand substitution or migratory insertion of one ligand (like an olefin) into a metal-hydride or metal-alkyl bond.

Reductive Elimination: The final product is formed via reductive elimination, where two cis-ligands on the Ir(III) center couple and detach from the metal. This step reduces the iridium from Ir(III) back to Ir(I), regenerating the active catalyst which can then re-enter the cycle. libretexts.org The stability of the Ir(III) species is a critical factor, as a very stable intermediate can hinder the final reductive elimination step and impede catalytic turnover. rsc.org

Reductive Elimination Pathways

Reductive elimination is the microscopic reverse of oxidative addition and is the crucial product-forming step in many catalytic processes. libretexts.org In this step, an octahedral Ir(III) complex eliminates a molecule, often by coupling two of its cis-ligands (e.g., an alkyl and a hydride, or two alkyl groups), thereby returning to a square-planar Ir(I) species. researchgate.netcsic.es

For iridium, this step can be challenging because iridium has a tendency to form very stable Ir(III) species, which can render the catalyst inactive. rsc.org The energy barrier for reductive elimination from Ir(III) can be high. However, research has shown that this barrier can be lowered by certain strategies. For example, the use of a Lewis acid can assist in the reductive elimination from an Ir(III) center by interacting with a ligand and promoting the C-C bond formation. rsc.org The rate of reductive elimination is also influenced by the nature of the groups being eliminated; for instance, the formation of a C(sp³)-C(sp²) bond can be kinetically faster than a C(sp²)-C(sp²) bond formation under certain conditions. csic.es

Generation of Organic Products from Iridium(III) Intermediates

Iridium(III) complexes, formed via oxidative addition to Iridium(I) precursors like this compound, are key intermediates in many catalytic cycles. The final, product-forming step often involves reductive elimination from the Ir(III) center, where two ligands on the metal couple to form a new covalent bond, regenerating a catalytically active Iridium(I) species. wikipedia.org The stability of many Ir(III) species can make this step challenging; however, various strategies have been developed to promote it. rsc.org

Acyclic Cp*Ir(III) complexes, for instance, can react with numerous nucleophiles to create stable diorganoiridium(III) species, which serve as a platform for studying subsequent reductive elimination. researchgate.net An important finding is that the energy barrier for reductive elimination can be significantly lowered by oxidizing the metal center from Ir(III) to higher oxidation states like Ir(IV) or Ir(V). researchgate.net This process, known as oxidatively induced reductive elimination, is a powerful strategy for forming otherwise inaccessible products. researchgate.net Lewis acids have also been shown to facilitate the often sluggish reductive elimination from Ir(III) centers, enabling C-C bond formation. rsc.org In one such case, a silver Lewis acid coordinates to a sulfoxide (B87167) group, which bridges to the Ir(III) metal center, promoting the reductive elimination step. rsc.org

This principle is applied in transformations like the intermolecular branch-selective allylic C-H amidation. nih.gov This reaction proceeds through an allyl-Ir(III) intermediate, which then undergoes oxidative amidation with dioxazolones acting as nitrenoid precursors to form the desired C-N bond. nih.gov

Table 1: Examples of Organic Product Generation from Iridium(III) Intermediates

| Reaction Type | Iridium Precursor/Intermediate | Product Formed | Key Mechanistic Feature |

|---|---|---|---|

| C-C Cross-Coupling | Acyclic Cp*Ir(III) complexes | Biaryls | Decarbonylative coupling from aryl aldehydes researchgate.net |

| C-O Cross-Coupling | Acyclic Cp*Ir(III) complexes | Aryl ethers | Decarbonylative coupling from aryl aldehydes researchgate.net |

| C-C Bond Formation | Iridacycle with sulfoxide | Seven-membered-ring sulfoxides | Lewis acid-assisted reductive elimination rsc.org |

| Allylic C-H Amidation | Allyl-Ir(III) intermediate | Branched allylic amides | Inner-sphere Ir-nitrenoid insertion nih.gov |

Stereochemical Aspects of Reductive Elimination

The stereochemistry of the product formed during reductive elimination is critically dependent on the operative mechanism. wikipedia.org Two primary pathways are considered: a concerted mechanism and an Sₙ2-type mechanism.

A concerted pathway is believed to proceed through a nonpolar, three-centered transition state. wikipedia.orgumb.edu A characteristic feature of this mechanism is the retention of stereochemistry at a participating carbon center. umb.edu For this to occur, the ligands that are being eliminated must be positioned cis to one another on the metal's coordination sphere. wikipedia.org

Conversely, an Sₙ2 mechanism involves nucleophilic attack at the ligand, which results in the inversion of stereochemistry. wikipedia.org The choice between these pathways dictates the stereochemical outcome of the final product, a crucial consideration in asymmetric catalysis. While reductive elimination from octahedral d⁶ metal centers like Ir(III) is common, it is often preceded by the loss of a ligand to form a more reactive five-coordinate intermediate, which can influence the geometry and subsequent stereochemical course of the reaction. umb.edu

C-H Bond Activation Mechanisms Involving Iridium(I) Centers

This compound serves as a precursor to coordinatively unsaturated 14-electron monomeric Ir(I) species in solution, which are highly reactive toward the cleavage of otherwise inert C-H bonds. This C-H activation is a foundational step in numerous catalytic functionalization reactions. The primary mechanism for Ir(I) is oxidative addition, where the metal center formally inserts into a C-H bond, resulting in an Ir(III)-hydrido species and a change in the metal's oxidation state from +1 to +3. youtube.com Other mechanisms, such as concerted metalation-deprotonation (CMD), are also known for iridium, where C-H bond cleavage is mediated by a ligand and the metal's oxidation state remains unchanged. youtube.com

Table 2: Comparison of Key C-H Activation Mechanisms Involving Iridium

| Mechanism | Change in Oxidation State | Key Intermediate | Typical Substrate |

|---|---|---|---|

| Oxidative Addition | Ir(I) → Ir(III) | Ir(III)-hydrido-alkyl/aryl | Alkanes, Arenes youtube.com |

| Concerted Metalation-Deprotonation (CMD) | No change (Ir(III) → Ir(III)) | Cyclometalated species | Arenes with directing groups youtube.com |

| Sigma-Bond Metathesis | No change | Four-membered cyclic transition state | Arenes, Alkanes |

Intermolecular C-H Activation Processes

Intermolecular C-H activation involves the activation of a C-H bond in a substrate by the iridium complex, where the substrate is a separate molecule. This approach is highly valuable for the direct functionalization of simple hydrocarbons. Iridium complexes have demonstrated the rare ability to activate the C-H bonds of methane (B114726) and other saturated hydrocarbons. acs.org For example, an Ir(I) precursor can be used to generate a cationic iridium(III) complex, Cp*(PMe₃)Ir(CH₃)(OTf), which readily activates hydrocarbon C-H bonds. acs.org

A notable application is the Ir(III)-catalyzed intermolecular branch-selective allylic C-H amidation of terminal olefins. nih.gov This reaction avoids the common aziridination byproduct by proceeding through an initial allylic C-H activation to form an allyl-Ir(III) intermediate, rather than through a metal-nitrenoid insertion pathway. nih.gov Iridium catalysis is also pivotal in achieving meta-C(sp²)–H functionalizations, which are challenging due to the difficulty of directing a catalyst to a remote position. acs.org

Intramolecular C-H Activation and Cyclometalation Pathways

When the C-H bond and the iridium center are part of the same molecule, an intramolecular C-H activation can occur, leading to the formation of a stable cyclic structure known as a metallacycle. This process is termed cyclometalation. It is a common pathway in reactions that use directing groups—functional groups that coordinate to the metal and position it to activate a specific, often ortho, C-H bond. youtube.com

The oxidative addition of an Ir(I) center to a nearby C-H bond generates a cyclometalated Ir(III) intermediate. youtube.com This strategy has been widely used to synthesize a vast range of stable cyclometalated iridium(III) complexes with applications in photophysics and as emissive materials. acs.orgrsc.org For example, reacting [IrCl(coe)₂]₂ (a common analogue of the ethylene dimer) with PPh₃ and 8-halogenotheophyllines results in the oxidative addition of the N7–H bond to the iridium(I) center, forming a chelating Ir(III) hydrido complex. acs.org This demonstrates the facile nature of intramolecular activation, leading to highly stable organometallic structures.

Table 3: Examples of Intramolecular C-H Activation and Cyclometalation

| Precursor | Activating Bond | Ligand System | Resulting Complex Type |

|---|---|---|---|

| [IrCl(coe)₂]₂ / PPh₃ | N-H (Theophylline) | 8-halogenotheophylline | Chelating Ir(III) hydrido complex acs.org |

| [Ir(ppy)₂(μ-Cl)]₂ | C-H (Aromatic) | Phosphonate (B1237965) ligands | Cyclometalated Ir(III) phosphonate complex acs.org |

| Ir(I) precursor | C-H (Phenylpyridine) | 2-phenylpyridine (ppy) | Cyclometalated Ir(III) complex [Ir(C^N)₂(LX)] acs.org |

| [IrCl(coe)₂]₂ / PPh₃ | N-H (Adenine) | 8-bromoadenine | Ir(III) hydrido complex via oxidative addition acs.org |

Dimer Dissociation and Re-association Equilibria in Solution

The title compound, this compound, exists as a stable, chloro-bridged dimer in the solid state. In solution, however, it is in equilibrium with its monomeric form, [Ir(C₂H₄)₂Cl]. This dissociation is a crucial first step for its reactivity, as it generates a coordinatively unsaturated and catalytically active 14-electron Ir(I) species.

Although the equilibrium may lie heavily towards the dimeric form, the small amount of monomer present is highly reactive. The ethylene ligands, like the cyclooctene (coe) ligands in the more commonly used analogue chlorobis(cyclooctene)iridium dimer, are labile and can be easily displaced by more basic ligands such as phosphines. wikipedia.org For example, the reaction of the cyclooctene dimer with triphenylphosphine (B44618) (PPh₃) readily forms the monomeric complex IrCl(PPh₃)₃. wikipedia.org This substitution reaction proceeds via initial dissociation of the dimer, followed by coordination of the phosphine (B1218219) ligand and displacement of the olefin ligands.

Many synthetic procedures that use [Ir(C₂H₄)₂Cl]₂ or its analogues as a catalyst precursor involve the addition of other ligands in the first step. acs.org The purpose of these ligands is to trap the reactive monomeric iridium species and form a new, well-defined active catalyst in situ. The dimer-monomer equilibrium is therefore fundamental to the function of this compound as a versatile entry point into iridium catalysis.

Catalytic Applications and Selectivity Studies Involving Chlorobis Ethylene Iridium I Dimer

Hydrogenation Catalysis

Iridium-based catalysts are employed in a variety of hydrogenation reactions. mdpi.com For instance, iridium pincer complexes have demonstrated high activity in the pressure hydrogenation of ketones and aldehydes. rsc.org The development of enantioselective iridium catalysts has also led to the efficient conversion of unprotected indoles to enantiomerically enriched indolines. rsc.org

Mechanistic Pathways in Olefin Hydrogenation

The mechanism of olefin hydrogenation catalyzed by iridium complexes can be intricate and involve various intermediates. In some cases, the reaction is believed to proceed through an iridium-olefin intermediate. rsc.org Studies involving iridium-phosphanooxazoline catalysts have suggested an unexpected Ir(III)-Ir(V) catalytic cycle, where the rate-determining step is the migratory insertion of the alkene into an iridium-hydride bond, occurring concurrently with the oxidative addition of a dihydrogen molecule. nih.gov Kinetic data support this, showing a first-order dependence on hydrogen pressure and zero-order on alkene concentration, indicating that the catalyst likely coordinates an alkene in its resting state. nih.gov

Furthermore, investigations into the hydrogenation of dienes with chiral carbene-oxazoline-iridium complexes have indicated the formation of a transoid-eta(4)-diene-dihydride complex in the initial stages of the catalytic cycle. nih.gov This is followed by the dissociation of one alkene ligand to form an eta(2)-diene-dihydride-dihydrogen intermediate, with the subsequent steps likely involving an Ir(3+)/Ir(5+) cycle. nih.gov In certain systems, the formation of hydride-bridged iridium dimer and trimer complexes has been identified as a cause of catalyst inactivation. mdpi.com

Visible-light-driven, iridium-catalyzed hydrogen atom transfer represents another mechanistic avenue. nih.gov In the hydrogenation of anthracene (B1667546), for example, a proposed pathway involves the photogeneration of an iridium triplet excited state that undergoes triplet-triplet energy transfer to the substrate. nih.govnih.gov The resulting triplet anthracene then participates in a concerted proton-coupled electron transfer with the ground state iridium hydride. nih.gov

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful tool for creating chiral molecules, and iridium catalysts have been at the forefront of this field. dicp.ac.cn A notable application is the enantioconvergent hydrogenation of trisubstituted olefins using a bidentate N,P-ligated iridium complex, which can hydrogenate both (E/Z)-isomeric mixtures to yield the same major enantiomer with high enantiomeric excess. nih.gov Deuterium-labeling experiments have shown that this is not due to pre-hydrogenation isomerization of the starting olefins. nih.gov

The development of the first asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines was achieved using an iridium catalyst in combination with a chiral Josiphos ligand. nih.gov The presence of a hydroxymethyl directing group at the C1 position was found to be crucial for favoring the formation of the trans-diastereomer. nih.gov In the asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines, a catalyst system comprising (cyclooctadiene)iridium chloride dimer, (S)-SegPhos, and iodine has been used to achieve high enantioselectivities. researchgate.net

Furthermore, iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms, such as pyrazolo[1,5-a]pyrimidines, has been successfully developed through a substrate activation strategy, leading to products with up to 99% enantiomeric excess. dicp.ac.cn

Olefin Dimerization and Oligomerization

The dimerization and oligomerization of olefins are significant industrial processes for converting basic feedstocks into more valuable products. dtic.mil While nickel-based catalysts are prominent in this area, particularly for ethylene (B1197577) oligomerization in the Shell Higher Olefin Process (SHOP), iridium complexes also exhibit catalytic activity. dtic.mil

Selective Dimerization of Ethylene to 1-Butene (B85601)

The selective dimerization of ethylene to 1-butene is a key industrial process. While much of the research focuses on nickel and titanium-based catalysts, iridium complexes have also been explored. For comparison, nickel-based catalysts supported on metal-organic frameworks have achieved ethylene consumption rates of 41,500 moles per mole of Ni per hour with up to 96.2% selectivity for 1-butene. nih.govmit.edunih.gov Titanium-based systems, when modified with promoters like 1,2-dichloroethane (B1671644) (EDC), have also shown improved selectivity for 1-butene by facilitating the generation of active metal sites. ijcea.org

Mechanistic Studies of Olefin Dimerization Processes

Mechanistic studies of olefin dimerization often point to pathways involving metallacycle intermediates. For instance, in nickel-catalyzed ethylene dimerization, a proposed mechanism involves the cooperative activation of ethylene by both the boron center of a ligand and the nickel atom to form a key 6-membered borametallacycle. csic.es This pathway is distinct from the more common Cossee-Arlman type mechanism, as it does not proceed through a Ni-H or Ni-alkyl intermediate. csic.es The formation of higher olefins with an odd number of carbon atoms when a mixture of propylene (B89431) and ethylene is used further supports the complexity of these dimerization and oligomerization reactions. csic.es

Carbonylation and Hydroformylation Reactions

Iridium catalysts are active in carbonylation and hydroformylation reactions. The Cativa process, an industrial method for methanol (B129727) carbonylation, utilizes an iridium-based catalyst. mdpi.com

In hydroformylation, iridium catalysts can be used in tandem reactions. For example, an Ir(I)-catalyst, in conjunction with aluminum trichloride (B1173362), has been used for the hydroformylation–acetalization of olefins using water as the hydrogen source. rsc.org This system achieved 100% conversion of 1-hexene (B165129) with 89% selectivity for the oxo-products. rsc.org A key feature of this system is the inhibition of olefin hydrogenation as a side reaction. rsc.org

Mechanistic investigations into rhodium-catalyzed hydroformylation, which shares similarities with iridium-catalyzed processes, have identified various acylrhodium complexes as intermediates. remspec.com The detection of these intermediates provides direct evidence for the mechanism originally proposed by Wilkinson and coworkers. remspec.com

Interactive Data Table: Catalyst Performance in Ethylene Dimerization

Interactive Data Table: Asymmetric Hydrogenation of Various Substrates with Iridium Catalysts

Olefin Metathesis and Related Transformations

Chlorobis(ethylene)iridium(I) dimer, [IrCl(C₂H₄)₂]₂, is a significant organometallic compound that serves as a catalyst and a precursor in various chemical transformations, including olefin metathesis. chemimpex.com While its direct application in olefin metathesis is less common than that of ruthenium and molybdenum-based catalysts, its derivatives and related iridium complexes show activity in related transformations like alkene isomerization. For instance, rhodium and iridium complexes with specific pincer ligands have demonstrated high activity for the isomerization of 1-hexene.

The versatility of iridium complexes extends to other related catalytic processes. For example, the related complex, chlorobis(cyclooctene)iridium(I) dimer, is utilized in isomerization-hydroboration reactions. sigmaaldrich.com This highlights the broader capability of iridium(I) olefin complexes in facilitating the rearrangement and functionalization of carbon-carbon double bonds.

The general reactivity of iridium(I) olefin complexes stems from the lability of the olefin ligands, which can be readily displaced by other substrates, initiating the catalytic cycle. wikipedia.org This property allows for the in-situ generation of catalytically active species tailored for specific transformations.

Water Oxidation Catalysis (WOC)

This compound and related iridium complexes have emerged as highly effective precatalysts for water oxidation (WO), a critical reaction for developing artificial photosynthesis and fuel production technologies. nih.govresearchgate.net These organometallic iridium compounds can generate highly active homogeneous or heterogeneous water-oxidation catalysts (WOCs). nih.govrsc.org The catalytic activity can be driven by chemical oxidants, photochemical methods, or electrochemical means. nih.govrsc.org

The initial iridium complex serves as a source of iridium that, under oxidative conditions, transforms into the active catalytic species. nih.gov For example, CpIr complexes (where Cp is pentamethylcyclopentadienyl) are well-studied in this regard and can be generated from precursors like [IrCl(C₂H₄)₂]₂. These catalysts have demonstrated robust performance, and research has focused on understanding the mechanism of catalyst activation and identifying the key intermediates in the water-oxidation cycle. nih.govrsc.org

Under catalytic conditions for water oxidation, iridium precatalysts like [IrCl(C₂H₄)₂]₂ are believed to form iridium oxide species, which are the active catalysts. nih.gov The nature of these active species, whether they are homogeneous molecular species or heterogeneous iridium oxide nanoparticles, is a subject of ongoing investigation and can depend on the specific ligands and reaction conditions. nih.govrsc.org

Studies on iridium-based WOCs have identified that the active catalysts often involve high-valent iridium species. For instance, the oxidation of a chloride-bound Ir(III) complex can lead to the formation of a cationic, solvent-bound species that is catalytically competent. nih.gov Spectroscopic and electrochemical studies have been crucial in characterizing these intermediates. nih.gov

Research on catalytically active iridium oxides has revealed the presence of O 2p hole states in conjunction with Ir(III) in highly amorphous and active forms of the oxide. rsc.org These electronic defects within the material's framework are thought to be critical for the enhanced catalytic activity compared to crystalline iridium oxides. rsc.org The formation of these iridium-oxo species is a key step in the catalytic cycle, leading to the evolution of oxygen.

C-C Bond Formation and Cleavage Reactions

Iridium catalysts derived from precursors such as this compound are effective in mediating C-C bond formation reactions, including hydroalkylation. nih.govacs.org A notable example is the iridium-catalyzed enantioselective hydroalkylation of alkenes. nih.govacs.org In these reactions, a C-H bond adds across a C=C double bond.

For instance, cationic Ir(I) complexes modified with chiral diphosphine ligands can catalyze the hydroalkylation of styrenes and α-olefins with heteroaryl tert-butyl acetates. nih.govacs.org This process exhibits high branched selectivity and enantioselectivity. The proposed mechanism involves the formation of a chiral iridium-enolate intermediate. nih.govacs.org This methodology provides a powerful tool for constructing C(sp³)–C(sp³) bonds. nih.govacs.org

The following table summarizes the scope of alkenes in iridium-catalyzed enantioselective hydroalkylation:

| Entry | Alkene | Product | Yield (%) | er |

| 1 | Styrene | 4aa | 81 | 56:44 |

| 2 | 4-Methylstyrene | 4ab | 85 | 60:40 |

| 3 | 4-Methoxystyrene | 4ac | 88 | 62:38 |

| 4 | 4-Chlorostyrene | 4ad | 75 | 52:48 |

| 5 | α-Methylstyrene | 4ae | 92 | 95:5 |

| Data sourced from studies on iridium-catalyzed hydroalkylation. nih.govacs.org Conditions: [Ir(cod)₂]BARF/L1 (5 mol %), 100 °C in PhMe. er = enantiomeric ratio. |

Iridium complexes have demonstrated the ability to catalyze the challenging cleavage of unstrained C-C single bonds. nih.govosti.govacs.org This type of reaction is of significant interest for the functionalization of hydrocarbons and the degradation of complex organic molecules.

One approach involves the use of pincer-ligated iridium complexes which can react with amines to selectively cleave C-C bonds under mild conditions. nih.gov For example, an iridium pincer complex can react with N-ethylamines to yield iridium isocyanide complexes through a process that involves initial dehydrogenation to an imine, followed by C-H bond activation and methyl migration. nih.gov

Another strategy involves the reaction of iridium hydrido complexes with hydrocarbons. For instance, an iridium dihydride complex can react with 1,1-dimethylcyclopentane, leading to C-C bond cleavage and the formation of an iridium methyl complex with a methylcyclopentadienyl ligand. osti.gov These reactions often proceed through mechanisms involving oxidative addition of C-H or C-C bonds to the iridium center. osti.govacs.org

More recently, iridium-catalyzed asymmetric difunctionalization of C-C σ-bonds in strained boronate complexes has been reported, showcasing the potential for stereoselective C-C bond cleavage and functionalization. acs.org

Allylic Amination Reactions

Iridium-catalyzed allylic amination has emerged as a powerful method for the synthesis of chiral amines, compounds of significant interest in the pharmaceutical and fine chemical industries. While many studies utilize the related [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene) precursor, the principles and catalytic cycles are broadly applicable to systems generated from this compound. These reactions are prized for their ability to control both regioselectivity (branched vs. linear product) and enantioselectivity.

Typically, iridium catalysts, in the presence of suitable chiral ligands, favor the formation of the branched allylic amination product with high selectivity. berkeley.edunih.gov The reaction of an allylic carbonate or acetate (B1210297) with an amine in the presence of an iridium catalyst and a phosphoramidite (B1245037) ligand, for instance, has been shown to yield branched amines with up to 99% selectivity. nih.gov The choice of solvent can significantly impact the catalytic activity, with polar solvents like ethanol (B145695) often being essential for achieving high product yields.

Detailed mechanistic studies have revealed that the active catalyst is often a cyclometalated species formed from the reaction of the iridium precursor with the phosphoramidite ligand. berkeley.edu This activated catalyst can lead to increased reaction rates, broader substrate scope, and enhanced selectivity. berkeley.edu The high enantioselectivity observed in these reactions, often exceeding 95% ee, is attributed to the high stereoselectivity of the formation of the allyl-iridium intermediate.

Table 1: Regio- and Enantioselectivity in Iridium-Catalyzed Allylic Amination

| Allylic Substrate | Amine Nucleophile | Ligand | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Cinnamyl Acetate | Benzylamine | (S)-tol-BINAP | >98:2 | 96% | 98 | nih.gov |

| (E)-3-Phenyl-2-propenyl Carbonate | Pyrrolidine | P(OPh)3 | 99:1 | - | High | nih.gov |

| Branched Alkyl Substituted Allylic Acetate | Primary Aliphatic Amines | SEGPHOS | Complete Branched | High | Good | nih.gov |

This table presents illustrative data from studies on iridium-catalyzed allylic amination, showcasing the high selectivity achievable. The specific iridium precursor may vary, but the catalytic system demonstrates the general principles.

Hydrosilylation and Hydroboration Reactions

This compound and its analogues are effective catalysts for hydrosilylation and hydroboration reactions, which involve the addition of Si-H and B-H bonds, respectively, across unsaturated carbon-carbon bonds. These reactions are fundamental in organosilicon and organoboron chemistry.

In hydrosilylation , the iridium-catalyzed addition of a silane (B1218182) to an alkene typically follows an anti-Markovnikov addition pattern, placing the silicon atom at the terminal carbon of a terminal alkene. wikipedia.org The reaction mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the iridium center, followed by alkene insertion and reductive elimination. wikipedia.org Iridium complexes have demonstrated high catalytic activity and selectivity in these transformations. bohrium.com

Hydroboration of alkenes using iridium catalysts also proceeds with high regioselectivity, favoring the formation of terminal alkylboron compounds. organic-chemistry.org Research has shown that iridium complexes, particularly when paired with ligands like dppe (1,2-bis(diphenylphosphino)ethane), can achieve terminal selectivity greater than 99% for both aliphatic and aromatic alkenes using pinacolborane as the hydroboration agent. organic-chemistry.org This offers a significant advantage over other catalytic systems. The stability and convenience of pinacolborane further enhance the utility of this method. organic-chemistry.org

Table 2: Iridium-Catalyzed Hydroboration of Alkenes with Pinacolborane

| Alkene Substrate | Ligand | Product | Selectivity (Terminal) | Yield (%) | Reference |

| 1-Octene | dppm | 1-Octylboronate | >99% | 95 | organic-chemistry.org |

| Styrene | dppe | 2-Phenylethylboronate | >99% | 98 | organic-chemistry.org |

| 4-Chlorostyrene | dppe | 2-(4-Chlorophenyl)ethylboronate | >99% | 99 | organic-chemistry.org |

This table summarizes the high terminal selectivity and yields obtained in the hydroboration of various alkenes catalyzed by an iridium system based on [Ir(cod)Cl]2, demonstrating the effectiveness of iridium catalysts in this transformation.

Catalyst Precursor in Polymerization Chemistry

This compound serves as a valuable precursor for the synthesis of advanced polymers and nanomaterials. chemimpex.com While specific details on its direct use in large-scale industrial polymerization are not extensively documented in publicly available literature, its role as a precursor to more active catalytic species is recognized. The ethylene ligands in the dimer are labile and can be readily displaced by other ligands, allowing for the in-situ generation of a wide variety of catalytically active iridium complexes. wikipedia.org

This adaptability makes it a useful starting material in research focused on developing new polymerization catalysts. For instance, iridium complexes are investigated for specialized polymer synthesis, such as in ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers, or in the polymerization of olefins. mdpi.comdtic.mil The development of catalysts for high-temperature ethylene-α-olefin copolymerization, for example, is a significant area of research where novel catalyst precursors are continuously explored. nih.gov The ability to fine-tune the ligand environment around the iridium center, starting from a reactive precursor like the this compound, is crucial for controlling polymer properties such as molecular weight and stereochemistry.

Catalysis in Organic Light-Emitting Diode (OLED) Development (Mechanistic and Precursor Role)

In the field of materials science, this compound and related iridium complexes play a crucial role as precursors in the development of materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.com Iridium(III) complexes are highly valued as phosphorescent emitters, or dopants, in the emissive layer of OLED devices. nih.govfrontiersin.org

The key advantage of using iridium complexes stems from their strong spin-orbit coupling, which facilitates efficient intersystem crossing from the singlet to the triplet excited state. This allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation. researchgate.net Consequently, the theoretical internal quantum efficiency of phosphorescent OLEDs (PhOLEDs) can approach 100%, a significant improvement over the 25% limit of conventional fluorescent OLEDs. scm.com

This compound serves as a starting material for the synthesis of these emissive iridium(III) complexes. The dimer is typically converted into a dichloro-bridged iridium(III) dimer, which then reacts with various cyclometalating and ancillary ligands to produce the final phosphorescent dopant. nih.gov The choice of ligands is critical as it allows for the fine-tuning of the emission color, quantum yield, and stability of the resulting OLED device. rsc.org Research has demonstrated that chloro-bridged iridium dimers themselves can act as solid-state emitters, opening up new avenues for the design of OLED materials.

Advanced Applications and Future Research Directions of Chlorobis Ethylene Iridium I Dimer

Immobilization of Iridium Complexes Derived from [IrCl(C₂H₄)₂]₂ for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step for industrial applications, primarily to simplify catalyst-product separation and enhance catalyst reusability. Immobilizing iridium complexes, often synthesized from [IrCl(C₂H₄)₂]₂, onto solid supports combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org

Researchers have successfully immobilized iridium complexes on various materials, including silica (B1680970), zeolites, and polymers. rsc.orgmdpi.comnih.gov One approach involves anchoring iridium pincer complexes onto modified silica supports. For instance, an Ir-PN³P pincer complex immobilized on a silica support containing a tetra-coordinated aluminum hydride moiety demonstrated significant enhancement in activity and a longer lifetime for formic acid dehydrogenation compared to its homogeneous counterpart. mdpi.com This improvement is attributed to the rigidity of the support, which creates isolated active sites and prevents bimolecular deactivation pathways. mdpi.com

Another strategy employs hierarchically ordered zeolites, which provide a confined geometric environment for catalytic reactions. mdpi.comnih.gov An iridium picolinamide (B142947) complex immobilized on a 3D-cubic framework zeolite showed high turnover frequencies (TOFs) in neat formic acid dehydrogenation. mdpi.com Polymer-supported heterogeneous chiral single-Ir-site catalysts have also been developed, where optimizing coordination through anion modulation significantly reduces metal leaching and enhances enantioselectivity in asymmetric allylic substitution reactions. chemimpex.com These immobilized systems demonstrate the potential for creating robust, efficient, and recyclable catalysts for a variety of chemical transformations.

Table 1: Performance of Immobilized Iridium Catalysts in Formic acid (FA) Dehydrogenation

| Catalyst System | Support Material | Additive | Max. TOF (h⁻¹) | TON | Reference |

|---|---|---|---|---|---|

| Ir-PN³P pincer complex | Aluminum hydride-modified silica | Cesium formate | - | - | mdpi.com |

| Bidentate picolinamide iridium | Aluminum hydride-modified silica | Solid bases | 40,000 | - | mdpi.com |

Development of New Iridium-Based Catalysts with Enhanced Reactivity and Selectivity

The quest for catalysts with superior performance continues to drive innovation in ligand design and complex synthesis, often using [IrCl(C₂H₄)₂]₂ as a precursor. A novel family of iridium catalysts stabilized by P,N-ligands, based on imidazo[1,5-b]pyridazin-7-amines, has been developed. rsc.org These catalysts, synthesized quantitatively from the protonated ligands and a commercially available iridium precursor, are effective for the alkylation of amines by alcohols under mild conditions (70 °C) and for the sustainable synthesis of quinolines. rsc.org

Mechanistic observations are a key driver for developing more efficient catalysts. Studies into iridium-catalyzed asymmetric hydrogenation have led to new catalysts capable of operating under pH-neutral conditions. rsc.org Furthermore, investigations into the unexpected reactivity of cyclometalated iridium(III) dimers have shown that under certain conditions, new emissive complexes can be formed directly from the dimer without additional ancillary ligands. acs.org For example, the complex [Ir(ppy)₂(Oppy)] was synthesized from the [Ir(ppy)₂(μ-Cl)]₂ dimer in a basic aqueous environment, demonstrating an unexpected oxygen insertion. acs.org Such findings open pathways for synthesizing novel neutral luminescent complexes. acs.org

Mechanistic Insights into Environmental Remediation Applications

Iridium-based catalysts hold promise for environmental remediation through the degradation of persistent organic pollutants. While direct studies using [IrCl(C₂H₄)₂]₂ are emerging, research on related iridium systems provides crucial mechanistic insights. Iridium complexes have been explored for the photocatalytic dehalogenation of organic pollutants, where a radical intermediate is generated and reacts with a hydrogen-atom source. acs.org

The electrocatalytic degradation of phenol, a highly biotoxic pollutant, has been achieved using RuO₂-IrO₂@Ti electrodes under alkaline conditions. researchgate.net Mechanistic studies revealed that indirect oxidation, primarily through electrophilic substitution by ClO⁻ and enhanced by superoxide (B77818) radicals (•O₂⁻), was the dominant degradation pathway. researchgate.net Understanding the degradation of iridium oxides themselves is also vital for creating stable remediation catalysts. Studies combining isotope labeling and atom probe tomography have shown that hydrous iridium oxide can degrade faster than rutile IrO₂ because its –IrᴵᴵᴵOOH species contribute directly to oxygen evolution from the lattice. rsc.orgmdpi.com These fundamental studies are essential for designing robust iridium catalysts for water treatment and pollutant degradation. rsc.orgresearchgate.net

Exploration of [IrCl(C₂H₄)₂]₂ in Materials Science Beyond OLEDs (e.g., Nanomaterials)

The utility of [IrCl(C₂H₄)₂]₂ extends beyond catalysis into advanced materials science, particularly in the synthesis of iridium nanomaterials with unique properties. rsc.org Iridium nanoparticles (Ir-NPs) and single-atom catalysts (SACs) are two prominent examples.

Iridium Nanoparticles: Surfactant-free synthesis of colloidal iridium nanoparticles has been achieved by reducing iridium salts like IrCl₃ or H₂IrCl₆ in methanol (B129727). researchgate.net These nanoparticles, with sizes as small as Ir₅₅, exhibit decahedral and icosahedral structures rather than the bulk face-centered cubic (fcc) structure. researchgate.net Another simple method involves the galvanic displacement reaction between an iridium precursor and a copper foil to produce cubic iridium nanoparticles with clean surfaces. mdpi.com These Ir-NPs have shown catalytic activity in reactions like the oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB). mdpi.com Green synthesis routes using winery waste as a reducing agent have also been developed to produce Ir-NPs effective for water decontamination. researchgate.net

Single-Atom Catalysts (SACs): SACs represent the ultimate in atom efficiency and offer catalytic properties distinct from their nanoparticle counterparts. uwaterloo.ca An Ir-N-C single-atom catalyst, mimicking homogeneous iridium porphyrins, displayed a record-high turnover frequency for the oxygen reduction reaction (ORR), outperforming commercial Pt/C benchmarks. nih.gov Iridium SACs supported on amorphous carbon have also demonstrated exceptionally high activity and stability for the hydrogen evolution reaction (HER). nih.govtcichemicals.com These advanced materials are often prepared from iridium precursors, with [IrCl(C₂H₄)₂]₂ being a viable starting point for such syntheses. The unique electronic structure of the isolated iridium atoms, often coordinated to nitrogen or carbon, is key to their enhanced catalytic performance. uwaterloo.canih.gov

Theoretical and Computational Advances in Predicting Iridium Reactivity

Theoretical and computational methods, particularly density functional theory (DFT), have become indispensable tools for understanding and predicting the behavior of iridium complexes. These studies provide deep insights into reaction mechanisms, catalyst stability, and the nature of metal-ligand bonding.

DFT calculations have been employed to assess the metal-olefin interaction in iridium dimers, confirming that the interaction is more pronounced for iridium compared to rhodium. mdpi.com Such calculations help to rationalize the catalytic behavior of these complexes. acs.org In mechanistic studies of iridium-catalyzed C(sp³)-H borylation, DFT established that the resting state of the catalyst is an Ir(V) species that must convert to an Ir(III) complex to activate the C-H bond. researchgate.net These calculations successfully reproduced experimental reactivity trends and explained selectivity based on steric and electronic effects. researchgate.net

Computational studies have also elucidated the mechanism of aggregation-induced emission in certain iridium complexes, showing that dimerization blocks non-radiative decay pathways, thereby enhancing phosphorescence. nih.gov For unexpected reactions, like the formation of [Ir(ppy)₂(Oppy)], DFT calculations suggested an intramolecular mechanism assisted by a redox reaction involving the second iridium center in the dimer. acs.org These theoretical advances are crucial for the rational design of new catalysts and materials with desired properties.

Green Chemistry Approaches in Iridium Catalysis Initiated by [IrCl(C₂H₄)₂]₂

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net In the context of iridium catalysis, these principles are being applied to develop more sustainable synthetic methods. nih.govsamaterials.com The use of [IrCl(C₂H₄)₂]₂ as a precursor can be integrated into several green chemistry strategies.

One key principle is the use of catalysts to minimize waste, and iridium catalysts are highly efficient in this regard. Developing processes that use recyclable catalysts, such as the immobilized systems discussed in section 6.1, is a major focus. chemimpex.com An iridium/graphene nanostructured catalyst (GIrNC), prepared from IrCl₃, has been used for the N-alkylation of amines with alcohols in a solvent-free process, embodying the principles of atom economy and waste reduction. chemimpex.com This catalyst could be recovered and reused for multiple cycles. chemimpex.com